4-Methyl-4-phenylpiperidine

Description

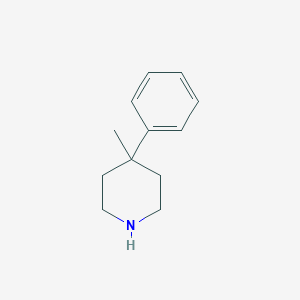

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-phenylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMZXPOYYJULZMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50388527 | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160132-91-2 | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-4-phenylpiperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Model Validation:the Predictive Ability of the Generated Qsar Model is Rigorously Assessed Using the External Test Set and Statistical Metrics Like the Coefficient of Determination R² .

In Silico Pharmacokinetic Investigations

In silico pharmacokinetic studies, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction, are crucial in modern drug discovery. These computational methods aim to predict the fate of a drug candidate in the body, helping to identify compounds with poor pharmacokinetic profiles early in the development process, thereby reducing time and cost.

While specific in silico ADMET studies for 4-Methyl-4-phenylpiperidine are not extensively documented in publicly available literature, research on closely related analogs demonstrates the application of these techniques to the 4-phenylpiperidine scaffold. For example, a computational investigation was performed on 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine, a structurally related compound. nih.gov

The process involves using specialized software to calculate key physicochemical and pharmacokinetic properties based on the molecule's structure. These predictions help to assess the compound's "drug-likeness" and potential liabilities.

The table below presents a typical set of predicted ADMET properties for a 4-phenylpiperidine derivative, based on the findings from the study on its benzyl-substituted analog. nih.gov

| ADMET Property | Predicted Parameter | Significance |

|---|---|---|

| Absorption | Human Intestinal Absorption (HIA) | Predicts the extent of absorption from the gut into the bloodstream. |

| Caco-2 Permeability | Models the permeability of the intestinal epithelial barrier. | |

| Distribution | Blood-Brain Barrier (BBB) Penetration | Indicates if the compound is likely to cross into the central nervous system. |

| Plasma Protein Binding (PPB) | Estimates the extent to which the compound binds to proteins in the blood, affecting its free concentration. | |

| Metabolism | Cytochrome P450 (CYP) Inhibition | Predicts potential for drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). |

| Excretion | Total Clearance | Estimates the body's efficiency in eliminating the compound. |

| Toxicity | hERG Inhibition | Assesses the risk of cardiac toxicity. |

| Hepatotoxicity | Predicts the potential to cause drug-induced liver injury. |

Such in silico ADMET studies provide a valuable relationship between the biological, electronic, and physicochemical characteristics of the target compound and its likely pharmacokinetic behavior. nih.gov By computationally screening for these properties, researchers can prioritize or modify 4-phenylpiperidine derivatives to enhance their potential for becoming successful drug candidates.

Structure Activity Relationship Sar Studies for 4 Methyl 4 Phenylpiperidine Derivatives

Correlating Structural Modifications with Biological Activity

The biological activity of 4-methyl-4-phenylpiperidine derivatives is intrinsically linked to their three-dimensional structure and the nature of their substituents. Alterations to the core molecule can significantly impact receptor binding affinity and efficacy.

Impact of Substituents at the 4-Position on Receptor Modulatory Actions

Substituents at the 4-position of the piperidine (B6355638) ring play a pivotal role in modulating the receptor interactions of 4-phenylpiperidine (B165713) derivatives. The size and nature of these substituents can influence both binding affinity and functional activity at various receptors, particularly the mu-opioid receptor. nih.gov

Research on a series of 4-alkyl-4-(m-hydroxyphenyl)-piperidines has demonstrated that increasing the bulk of the 4-alkyl substituent can affect the conformational preference of the molecule and, consequently, its receptor affinity. nih.gov For instance, derivatives with larger alkyl groups at the 4-position, such as a t-butyl group, are predicted to favor a phenyl axial conformation. nih.gov This conformational lock is believed to influence how the molecule interacts with the binding pocket of the receptor. nih.gov

Studies have shown that varying the 4-alkyl substituent from hydrogen to methyl, n-propyl, and t-butyl, each with different N-substituents (methyl, allyl, and phenethyl), results in compounds that are generally mu-selective and range in potency from weak to morphine-like agonists. nih.gov The specific impact of these 4-position substituents on mu-opioid receptor affinity is detailed in the table below.

Table 1: Impact of 4-Alkyl Substituents on Mu-Opioid Receptor Affinity

| 4-Position Substituent | N-Substituent | Mu-Opioid Receptor Affinity (Ki, nM) |

|---|---|---|

| H | Methyl | 150 |

| Methyl | Methyl | 30 |

| n-Propyl | Methyl | 15 |

| t-Butyl | Methyl | 60 |

| H | Phenethyl | 5 |

| Methyl | Phenethyl | 1.5 |

| n-Propyl | Phenethyl | 0.8 |

This table presents a selection of data to illustrate the trend. The actual binding affinities can vary based on the specific assay conditions.

Influence of Compact Cyclic Moieties on Structural Rigidity and Binding Efficacy

The introduction of compact cyclic moieties into the 4-phenylpiperidine structure can enforce conformational rigidity, which in turn can significantly impact binding efficacy. Bridged piperidine analogs, for example, have been explored to understand the preferred conformation for receptor binding. nih.gov By locking the piperidine ring into a specific geometry, these modifications provide valuable insights into the spatial requirements of the receptor's binding site. nih.gov

For instance, the replacement of a simple piperidine ring with a more rigid, bridged system like a 2-azanorbornane can preserve or even enhance receptor affinity. nih.gov This suggests that the receptor can accommodate these rigid structures and that a pre-organized conformation can be beneficial for binding. The added rigidity can reduce the entropic penalty upon binding, leading to a higher affinity. nih.gov

Spirocyclic systems, where a cyclic structure is attached at the 4-position of the piperidine ring, represent another strategy to introduce conformational constraint. These modifications can influence the orientation of the phenyl group and other key pharmacophoric elements, thereby affecting receptor interaction. researchgate.net The design of diazaspiro[5.5]undecane scaffolds, for example, has been used to merge pharmacophores for different receptors, indicating that such rigid structures can be tailored to achieve specific binding profiles. researchgate.net

Identification of Key Moieties Necessary for Optimum Receptor Recognition

For 4-phenylpiperidine derivatives acting as mu-opioid receptor agonists, a distinct pharmacophore model has been proposed. This model highlights several key moieties that are crucial for optimal receptor recognition and activation. researchgate.net These essential features include:

A protonated nitrogen atom: The basic nitrogen in the piperidine ring is essential for forming an ionic interaction with an acidic residue (typically an aspartate) in the receptor binding pocket. researchgate.net

A phenyl group at the 4-position: This aromatic ring is believed to engage in hydrophobic interactions within a specific sub-pocket of the receptor. The orientation of this phenyl group, whether axial or equatorial, can significantly influence binding affinity. nih.govresearchgate.net

An equatorial N-phenethyl substituent: This group appears to be optimal for interaction with another hydrophobic pocket in the receptor, contributing significantly to binding affinity. researchgate.net

A 4-phenylpropanamide substituent in an equatorial orientation: This moiety provides additional interaction points and is a key feature in many potent analogs. researchgate.net

The proposed bioactive conformation for this class of compounds involves the piperidine ring in a chair conformation with both the N-phenethyl and the 4-phenylpropanamide substituents occupying equatorial positions. researchgate.net This spatial arrangement allows for the optimal positioning of the key interactive moieties within the mu-opioid receptor binding site. researchgate.net

Effects of Substitutions on the Piperidine Ring on Functional Properties

Substitutions at positions other than the 4-position on the piperidine ring can also have a profound impact on the functional properties of 4-phenylpiperidine derivatives. For example, the introduction of a methyl group at the 3-position of the piperidine ring in fentanyl analogs has been shown to significantly alter their potency. nih.gov The stereochemistry of this substitution is critical, with different isomers exhibiting varying levels of activity. nih.gov

Furthermore, modifications to the nitrogen atom of the piperidine ring are a common strategy to modulate pharmacological activity. The nature of the N-substituent can influence not only receptor affinity but also selectivity for different opioid receptor subtypes. nih.gov For example, replacing an N-methyl group with an N-phenethyl group generally leads to a significant increase in mu-opioid receptor affinity. nih.gov

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-alkyl-4-(m-hydroxyphenyl)-piperidines |

| Fentanyl |

| 2-azanorbornane |

| diazaspiro[5.5]undecane |

Applications in Medicinal Chemistry Research Excluding Clinical Human Data

Development of Molecular Probes and Ligands for Receptor Imaging

The 4-phenylpiperidine (B165713) framework is instrumental in the design of radiolabeled ligands for non-invasive imaging techniques like Positron Emission Tomography (PET). These molecular probes allow researchers to visualize and quantify receptor density and distribution in living subjects, providing invaluable insights into neurological diseases.

A significant area of this research focuses on the sigma-1 (σ1) receptor, a unique molecular chaperone implicated in various neuropsychiatric and neurodegenerative disorders. hzdr.de Scientists have designed and synthesized derivatives of 4-phenylpiperidine-4-carbonitrile (B1581006), labeling them with Fluorine-18 ([¹⁸F]), a common positron-emitting isotope. hzdr.deresearchgate.net These efforts aim to develop radiotracers with high affinity and selectivity for σ1 receptors. hzdr.de

In one study, a series of 4-phenylpiperidine-4-carbonitrile derivatives were synthesized and evaluated. hzdr.de The in vitro binding assays demonstrated that these compounds exhibited low nanomolar affinity for σ1 receptors and exceptional subtype selectivity over σ2 receptors. hzdr.de For instance, the introduction of a fluoroethoxy group resulted in a ligand with a high affinity (Ki = 0.79 nM) and excellent selectivity. researchgate.net Subsequent biodistribution studies in mice with a lead [¹⁸F]-labeled compound showed high uptake in the brain and significant reduction of this uptake when co-administered with known σ1 receptor ligands, confirming the specific binding of the tracer. hzdr.de These findings underscore the potential of such derivatives as lead compounds for developing effective PET radiotracers for imaging σ1 receptors in the brain. hzdr.deacs.org

Table 1: In Vitro Binding Affinities of 4-Phenylpiperidine-4-carbonitrile Derivatives for Sigma Receptors

This table presents data on the binding affinity (Ki) of synthesized ligands for σ1 and σ2 receptors, and their selectivity ratio. Data sourced from research on potential PET imaging agents. hzdr.de

| Compound | σ1 Affinity (Ki, nM) | σ2 Affinity (Ki, nM) | Selectivity Ratio (Ki σ2 / Ki σ1) |

| Derivative 1 | 1.22 | 830 | 680 |

| Derivative 2 | 1.87 | 1650 | 882 |

| Derivative 3 | 2.14 | 1710 | 799 |

Utilization as Chemical Building Blocks in Complex Organic Synthesis

The piperidine (B6355638) ring is one of the most prevalent nitrogen-containing heterocyclic structures found in pharmaceuticals. mdpi.com The 4-methyl-4-phenylpiperidine structure, in particular, serves as a versatile chemical scaffold or building block for the synthesis of more complex and functionally diverse molecules in drug discovery. mdpi.comwhiterose.ac.uk Its rigid framework provides a reliable anchor to which various functional groups can be attached, allowing for systematic exploration of structure-activity relationships (SAR).

This scaffold is a core component in the synthesis of potent analgesics, including derivatives of fentanyl. nih.gov Synthetic routes often start with a pre-formed piperidine ring, such as 1-benzyl-4-piperidone, which is then elaborated through multiple steps to build the final complex molecule. nih.gov The 4-phenyl group is crucial for activity in many of these compounds, while modifications at the 4-position, such as the addition of a methyl group, can fine-tune pharmacological properties. nih.gov

Modern synthetic strategies, including multicomponent reactions and various cyclization techniques, are employed to construct libraries of diverse compounds based on the piperidine core. mdpi.com These methods allow for the efficient generation of novel molecular entities that can be screened for activity against a wide range of biological targets. The 4-phenylpiperidine moiety is often incorporated to confer specific properties, such as central nervous system penetration or affinity for a particular receptor class. whiterose.ac.uk

Research into Receptor Modulation (e.g., Opioid, Serotonin (B10506), Dopamine (B1211576) Receptors)

The 4-phenylpiperidine scaffold is a cornerstone in the study of receptor modulation, owing to its structural similarity to endogenous neurotransmitters and its ability to be chemically modified to target specific receptor subtypes.

Opioid Receptors Extensive research has been conducted on 4-phenylpiperidine derivatives as modulators of opioid receptors (mu, delta, and kappa). nih.gov Studies on N-substituted trans-3,4-dimethyl-4-(3-hydroxyphenyl)piperidines, which feature the core this compound structure, have been particularly insightful. acs.orgnih.gov These investigations revealed that even minor structural alterations can dramatically shift a compound's activity from being a pure antagonist (a blocker of receptor activity) to having mixed agonist-antagonist properties. nih.gov

Research has shown that the N-substituent plays a critical role in determining the potency and selectivity of these compounds as opioid receptor antagonists. nih.govacs.org For example, replacing an N-methyl group with a larger N-phenylpropyl group can increase antagonist potency by several hundred-fold at the mu opioid receptor. nih.gov The presence and stereochemistry of the methyl groups on the piperidine ring also significantly influence the compound's pharmacological profile. acs.org

Table 2: Opioid Receptor Antagonist Potency (Ke) of N-Substituted 4-(3-hydroxyphenyl)piperidine (B9838) Analogs

This table shows the equilibrium dissociation constants (Ke) in nM, indicating the potency of different compounds at mu (μ), delta (δ), and kappa (κ) opioid receptors. A lower Ke value signifies higher potency. Data is from in vitro studies on compounds lacking either the 3-methyl, 4-methyl, or both methyl groups compared to a reference compound. nih.gov

| Compound | N-Substituent | μ-Receptor (Ke, nM) | δ-Receptor (Ke, nM) | κ-Receptor (Ke, nM) |

| 8a (lacks 3- & 4-methyl) | Methyl | 4290 | >10000 | 1740 |

| 8b (lacks 3- & 4-methyl) | Phenylpropyl | 8.47 | 34.3 | 36.8 |

| 4a (lacks 3-methyl) | Methyl | 508 | >10000 | 194 |

| 4b (lacks 3-methyl) | Phenylpropyl | 0.88 | 13.4 | 4.09 |

Serotonin Receptors The 4-phenylpiperidine scaffold has also been explored in the context of serotonin (5-HT) receptor modulation. Research has focused on developing positive allosteric modulators (PAMs) for the 5-HT2C receptor, a target for treating obesity and substance use disorders. nih.govresearchgate.net Scientists have synthesized analogues based on a 4-alkylpiperidine-2-carboxamide scaffold, where the 4-position is substituted with phenyl-containing fragments. nih.gov The goal of this research is to create PAMs that enhance the effect of the endogenous neurotransmitter serotonin without directly activating the receptor themselves. researchgate.net This approach can offer a more nuanced modulation of receptor activity. These studies have led to the discovery of lead compounds with improved drug-like properties suitable for further in vivo pharmacological investigation. nih.gov

Dopamine Receptors The 4-phenylpiperidine moiety is a key structural feature in several known dopamine receptor antagonists. taylorandfrancis.com For example, the widely studied antipsychotic compound haloperidol (B65202) contains a 4-phenylpiperidine fragment that is crucial for its interaction with dopamine D2 receptors. taylorandfrancis.com Research in this area often involves synthesizing derivatives of 4-phenylpiperidine to probe the structure-activity relationships at various dopamine receptor subtypes (e.g., D2-like, D3). gu.semdpi.com This research helps in understanding the molecular requirements for achieving receptor affinity and selectivity, guiding the design of new therapeutic agents for neuropsychiatric disorders.

Q & A

Q. What are the common synthetic routes for 4-Methyl-4-phenylpiperidine?

- Methodological Answer : A primary route involves Grignard reactions , where 4-piperidone derivatives react with organomagnesium reagents. For example, p-bromochlorobenzene and magnesium can form a Grignard reagent that reacts with N-benzyl-4-piperidone, followed by dealkylation to yield the target compound . Alternative methods include alkylation of piperidine precursors using methylating agents (e.g., methyl iodide) under basic conditions. Optimization of stoichiometry and reaction time is critical to minimize byproducts.

Q. How is this compound structurally characterized?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the piperidine ring structure and substituent positions. For instance, the methyl group at C4 appears as a singlet in ¹H NMR (~1.3 ppm), while aromatic protons resonate between 7.2–7.5 ppm . Mass Spectrometry (MS) provides molecular weight confirmation (e.g., [M+H]⁺ peak at m/z 190.1). Infrared (IR) spectroscopy identifies functional groups like C-N stretches (~1,250 cm⁻¹) .

Q. What biological activities are associated with this compound derivatives?

- Methodological Answer : Piperidine derivatives exhibit dopamine transporter (DAT) inhibition (e.g., EC₅₀ values <1 µM in PC12 neuronal cells) and antimicrobial activity against Gram-positive bacteria (MIC ~8 µg/mL) . Biological assays typically involve in vitro receptor binding studies (radioligand displacement) and broth microdilution for antimicrobial testing.

Q. What analytical methods ensure purity of this compound?

- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) is standard, achieving >95% purity with C18 columns and acetonitrile/water mobile phases . Melting point analysis (e.g., 120–122°C) and thin-layer chromatography (TLC) (Rf ~0.5 in ethyl acetate/hexane) provide rapid quality checks .

Q. What safety protocols are required for handling this compound?

- Methodological Answer : Avoid strong acids/bases (risk of exothermic decomposition) and oxidizing agents (potential for toxic fumes). Use fume hoods, nitrile gloves, and lab coats. Store in airtight containers at 2–8°C under inert gas (argon/nitrogen) .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis?

- Methodological Answer : Chiral catalysts (e.g., BINAP-ruthenium complexes) enable enantioselective alkylation. Solvent polarity significantly impacts yield:

| Solvent | Catalyst Loading | Yield (%) | Enantiomeric Excess (ee) |

|---|---|---|---|

| THF | 5 mol% | 78 | 92 |

| Dichloromethane | 5 mol% | 65 | 85 |

| Lower temperatures (−20°C) and slow reagent addition reduce racemization. |

Q. How to resolve contradictions in reported pharmacological data?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., DAT inhibition ranging from 0.5–5 µM) may arise from assay variability (e.g., cell line differences) or compound stability (hydrolysis in aqueous buffers). Validate results using orthogonal methods:

- Surface Plasmon Resonance (SPR) for real-time binding kinetics.

- Isothermal Titration Calorimetry (ITC) to measure thermodynamic parameters .

Q. What computational approaches model interactions with biological targets?

- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding poses in DAT (PDB: 4XP1). Molecular Dynamics (MD) simulations (GROMACS) assess stability over 100 ns trajectories. Key interactions include:

- π-π stacking between the phenyl ring and DAT Phe326.

- Hydrogen bonding between the piperidine nitrogen and Asp79 .

Q. How is this compound utilized in drug discovery pipelines?

- Methodological Answer : As a scaffold for lead optimization :

- Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability.

- Replace methyl with cyclopropyl for improved BBB penetration .

Structure-Activity Relationship (SAR) studies require parallel synthesis of analogs and in vivo pharmacokinetic profiling (e.g., t₁/₂ in rodent models).

Q. What challenges arise in scaling up synthesis for preclinical studies?

- Methodological Answer :

Byproduct control during Grignard reactions (e.g., overalkylation) requires precise temperature modulation (−10°C to 0°C). Purification challenges in large batches are addressed via flash chromatography (silica gel, ethyl acetate gradient) or recrystallization from ethanol/water .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.